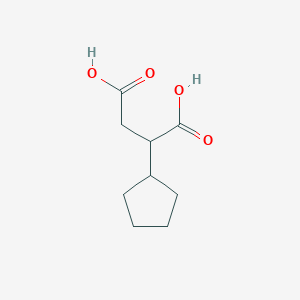

2-Cyclopentylbutanedioic acid

Description

Contextualization within Organic Chemistry

From a classification standpoint, 2-cyclopentylbutanedioic acid is a dicarboxylic acid. These are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). The general formula for dicarboxylic acids is HOOC-R-COOH, where 'R' represents an aliphatic or aromatic group. In the case of this compound, 'R' is a butanedioic acid (succinic acid) backbone with a cyclopentyl substituent at the second carbon position.

Dicarboxylic acids exhibit chemical behaviors similar to their monocarboxylic counterparts, though the presence of a second carboxyl group can influence properties such as acidity and intermolecular interactions. The inductive effect of one carboxyl group, for instance, tends to increase the acidity of the other.

Significance of Alicyclic Dicarboxylic Acids in Contemporary Chemical Science

Alicyclic dicarboxylic acids, a category to which this compound belongs, are compounds that contain one or more all-carbon, non-aromatic rings. This class of compounds is significant in modern chemical science for several reasons. They are versatile building blocks in the synthesis of a wide array of other molecules. Their applications are particularly notable in polymer chemistry, where they can be used as monomers in the production of polyesters and polyamides. The incorporation of an alicyclic ring into the polymer backbone can impart unique properties, such as improved thermal stability and mechanical strength.

Furthermore, alicyclic structures are prevalent in many natural products and biologically active molecules. Consequently, synthetic alicyclic dicarboxylic acids are valuable intermediates in the pharmaceutical industry for the development of new therapeutic agents. They are also utilized in the formulation of lubricants, adhesives, and plasticizers. The study of naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids found in petroleum, highlights the industrial relevance of this class of compounds in areas such as corrosion inhibition and metal extraction.

Structural Features and Nomenclature Considerations of this compound

The molecular structure of this compound consists of a four-carbon butanedioic acid chain with a five-membered cyclopentyl ring attached to the second carbon atom. The presence of two carboxylic acid groups allows for the formation of strong intermolecular hydrogen bonds, which typically results in these compounds being solids at room temperature.

The IUPAC name, this compound, clearly defines its structure. "Butanedioic acid" indicates the parent four-carbon dicarboxylic acid (commonly known as succinic acid). The prefix "2-cyclopentyl" specifies that a cyclopentyl group is attached to the second carbon of this chain. The numbering of the carbon chain begins from one of the carboxylic acid carbons.

Interactive Data Table: Properties of Related Dicarboxylic Acids

| Property | 2-Pentylbutanedioic Acid | 2-Cyclobutylacetic Acid | cis-Cyclobutane-1,2-dicarboxylic acid |

|---|---|---|---|

| Molecular Formula | C9H16O4 | C6H10O2 | C6H8O4 |

| Molecular Weight | 188.22 g/mol | 114.14 g/mol | 144.13 g/mol |

| CAS Number | 3507-62-8 | 6540-33-6 | 1461-94-5 |

| Computed XLogP3 | 1.8 | 1.4 | 0.4 |

This data is for structurally related compounds and is provided for comparative purposes. Data sourced from PubChem and Sigma-Aldrich. nih.govnih.govsigmaaldrich.com

Overview of Research Trajectories Pertaining to this compound

Due to the limited specific research on this compound, its research trajectories can be inferred from the study of analogous compounds. A primary area of potential investigation lies in polymer science . Like other dicarboxylic acids, it could serve as a monomer for the synthesis of novel polyesters and polyamides. The bulky, non-planar cyclopentyl group could introduce interesting modifications to polymer properties, such as altering the glass transition temperature, crystallinity, and solubility.

Another promising research direction is in medicinal chemistry . Substituted succinic acid derivatives have been explored for their biological activities. For example, derivatives of N-(benzenesulfonyl)succinamide have been synthesized and investigated for their hypoglycemic properties. nih.gov Research into this compound could explore its potential as a scaffold for new drug candidates.

The synthesis of this compound itself presents a research opportunity. General methods for synthesizing substituted succinic acids often involve the Michael addition of a nucleophile to maleic or fumaric acid esters, followed by hydrolysis. In the case of this compound, cyclopentylmagnesium bromide could potentially be used as a nucleophile in a conjugate addition reaction with diethyl maleate (B1232345), followed by hydrolysis to yield the target compound. The exploration and optimization of synthetic routes to this and related compounds is a fundamental aspect of organic chemistry research.

Finally, its potential as a chelating agent could be investigated. The two carboxylic acid groups can coordinate with metal ions, a property that is exploited in various industrial applications, including in the formulation of catalysts and as sequestering agents. The cyclopentyl group might influence the selectivity and stability of the resulting metal complexes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6053-61-8 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2-cyclopentylbutanedioic acid |

InChI |

InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13) |

InChI Key |

RMCKVLJGPLHPSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopentylbutanedioic Acid

Classical Approaches to Butanedioic Acid Derivatives and Adaptations for 2-Cyclopentylbutanedioic Acid Synthesis

Classical methods for the synthesis of butanedioic acid (succinic acid) and its derivatives can be adapted to introduce a cyclopentyl group at the C-2 position. These approaches often involve well-established reactions in organic chemistry.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of carbon monoxide (CO) into an organic substrate, offer a direct route to carboxylic acids and their derivatives. unipr.it In the context of this compound synthesis, a potential strategy involves the carbonylation of a suitable cyclopentyl-containing precursor. For instance, a palladium-catalyzed carbonylation of a cyclopentyl-substituted alkene could be envisioned. universiteitleiden.nl The general principle of such reactions often involves the formation of a metal-acyl complex followed by nucleophilic attack to generate the carboxylic acid or ester. unipr.itmdpi.com

While direct carbonylation of a simple cyclopentyl-substituted alkene to form this compound in a single step is not a commonly cited specific example, the principles of transition-metal catalyzed carbonylation of unsaturated systems are well-established. universiteitleiden.nlresearchgate.net Such a process would likely involve the hydrocarboxylation of a cyclopentyl-containing unsaturated ester or acid.

Grignard Reagent Based Syntheses

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. masterorganicchemistry.com A plausible route to this compound using a Grignard reagent would involve the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with a derivative of maleic or fumaric acid, which are four-carbon unsaturated dicarboxylic acids. youtube.comlibretexts.org

For example, the 1,4-conjugate addition of cyclopentylmagnesium bromide to diethyl maleate (B1232345) would introduce the cyclopentyl group at the C-2 position. Subsequent hydrolysis of the ester groups would yield the desired this compound. The reaction proceeds via nucleophilic attack of the Grignard reagent on the β-carbon of the α,β-unsaturated ester. khanacademy.org

| Reactants | Reagents | Product | Reaction Type |

| Diethyl maleate | 1. Cyclopentylmagnesium bromide, 2. H3O+ | Diethyl 2-cyclopentylsuccinate | Michael Addition |

| Diethyl 2-cyclopentylsuccinate | H3O+, Δ | This compound | Hydrolysis |

Another approach involves the reaction of a Grignard reagent with carbon dioxide. masterorganicchemistry.com While this is typically used to synthesize monocarboxylic acids, a multi-step sequence could be designed. For instance, a cyclopentyl-substituted haloester could be converted to a Grignard reagent, which is then carboxylated.

Hydrolysis of Precursor Nitriles or Diesters

The hydrolysis of nitriles or esters is a fundamental transformation in organic synthesis to obtain carboxylic acids. youtube.com This strategy is highly applicable for the synthesis of this compound, provided a suitable precursor containing the complete carbon skeleton is available.

A common approach is the alkylation of a malonic ester derivative with a cyclopentyl halide. For example, diethyl malonate can be deprotonated with a base like sodium ethoxide, and the resulting enolate can be alkylated with cyclopentyl bromide to form diethyl cyclopentylmalonate. This can then be reacted with an α-haloacetate (e.g., ethyl bromoacetate) to introduce the remaining two carbons of the butanedioic acid chain. Subsequent hydrolysis and decarboxylation would yield this compound.

| Starting Material | Reagents | Intermediate | Final Product |

| Diethyl malonate | 1. NaOEt, 2. Cyclopentyl bromide | Diethyl cyclopentylmalonate | This compound |

| Diethyl cyclopentylmalonate | 1. NaOEt, 2. Ethyl bromoacetate | Triethyl 1,1,2-ethanetricarboxylate, cyclopentyl- | |

| Triethyl 1,1,2-ethanetricarboxylate, cyclopentyl- | 1. H3O+, Δ |

Alternatively, a cyano group can be used as a precursor to a carboxylic acid. A synthetic route could involve the Michael addition of a cyanide ion to a cyclopentylidene-substituted α,β-unsaturated ester, followed by hydrolysis of both the ester and the nitrile groups.

Modern and Stereoselective Synthesis of this compound

Modern synthetic methods offer greater control over stereochemistry, allowing for the preparation of specific enantiomers or diastereomers of this compound. This is crucial as the biological activity of chiral molecules often depends on their stereochemical configuration.

Enantioselective Routes to Chiral this compound

The presence of a stereocenter at the C-2 position means that this compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. sigmaaldrich.comnih.gov

One strategy involves the use of a chiral auxiliary. For instance, an achiral α,β-unsaturated ester can be attached to a chiral auxiliary. The conjugate addition of a cyclopentyl nucleophile (e.g., a cyclopentylcuprate) would then proceed with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the chiral this compound derivative.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis is a powerful tool for the efficient production of chiral compounds. sigmaaldrich.com These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govrsc.org

For the synthesis of chiral this compound, a catalytic asymmetric conjugate addition reaction is a promising approach. The reaction of a nucleophile to an α,β-unsaturated dicarbonyl compound can be catalyzed by a chiral Lewis acid or a chiral organocatalyst. nih.gov For example, the Michael addition of a malonate to a cyclopentylidene-substituted acceptor, catalyzed by a chiral phase-transfer catalyst, could provide an enantiomerically enriched precursor.

Another advanced strategy is the use of catalytic asymmetric hydrogenation. An appropriately substituted unsaturated precursor, such as 2-cyclopentylidenebutanedioic acid, could be hydrogenated using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to produce chiral this compound with high enantioselectivity.

| Catalyst Type | Reaction | Key Feature |

| Chiral Lewis Acid | Asymmetric Michael Addition | Activation of the electrophile and creation of a chiral environment. researchgate.net |

| Chiral Organocatalyst | Asymmetric Michael Addition | Formation of a chiral iminium or enamine intermediate. |

| Chiral Transition Metal Complex | Asymmetric Hydrogenation | Stereoselective delivery of hydrogen to the double bond. |

These modern methods provide access to specific stereoisomers of this compound, which is essential for applications in areas such as medicinal chemistry and materials science.

Diastereoselective Synthesis Approaches

The creation of the two stereocenters in this compound necessitates synthetic strategies that can effectively control the diastereomeric outcome. Methodologies for achieving such control often rely on the use of chiral auxiliaries or substrate-controlled reactions.

One powerful strategy involves the asymmetric alkylation of chiral succinate (B1194679) enolate equivalents. For instance, the use of a chiral iron succinoyl complex, such as [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₂CH₂CO₂Buᵗ], allows for highly regio- and stereoselective alkylation. rsc.org Deprotonation of this complex with a strong base like butyllithium (B86547) generates a chiral enolate, which can then react with an alkyl halide. In the context of synthesizing this compound, cyclopentyl bromide would be the electrophile of choice. The bulky triphenylphosphine (B44618) ligand and the chiral-at-metal center direct the incoming electrophile to one face of the enolate, leading to the formation of a single diastereomer of the β-alkylated iron succinoyl complex. Subsequent oxidative decomplexation, for example with bromine, would yield the desired homochiral α-cyclopentyl succinic acid derivative in high yield. rsc.org The diastereomeric ratios achieved in similar alkylations are often very high, as illustrated in the table below.

Table 1: Diastereoselective Alkylation of a Chiral Iron Succinoyl Complex with Various Alkyl Halides

| Alkyl Halide | Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| Methyl Iodide | >98:2 | rsc.org |

| Ethyl Iodide | >98:2 | rsc.org |

| Benzyl Bromide | >98:2 | rsc.org |

Another established method for diastereoselective synthesis is the use of chiral auxiliaries, such as Evans-type oxazolidinones or 2-imidazolidinones. wikipedia.orgresearchgate.netresearchgate.net In this approach, a succinic acid monoester is first coupled to the chiral auxiliary. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. The stereocenter on the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, like cyclopentyl bromide, to the opposite face. This results in a highly diastereoselective alkylation. After the alkylation step, the chiral auxiliary can be cleaved, often under mild conditions, and recycled, yielding the enantiomerically enriched 2-cyclopentylsuccinic acid derivative. wikipedia.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating solvent-free reactions, maximizing atom economy, and utilizing biocatalytic pathways.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. While specific solvent-free methods for the synthesis of this compound are not widely reported, related transformations suggest potential avenues. For instance, the synthesis of alkenyl succinic anhydrides from maleic anhydride (B1165640) and alkenes can be conducted under solvent-free conditions at elevated temperatures. core.ac.uk A similar ene-reaction between maleic anhydride and cyclopentene (B43876) could potentially be optimized under solvent-free conditions to produce a precursor to this compound.

Furthermore, some reactions can be carried out using one of the reactants as the solvent. For example, the esterification of bio-succinic acid can be performed using an excess of the alcohol reactant, thereby avoiding the need for an additional solvent. google.com While not directly applicable to the formation of the carbon-cyclopentyl bond, this principle can be applied to subsequent derivatization steps.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry. For the synthesis of this compound, cycloaddition and conjugate addition reactions are particularly attractive.

Aza-Michael additions, for example, are highly atom-economical. The reaction of amines with α,β-unsaturated dicarboxylic acids like fumaric acid or maleic acid proceeds with 100% atom economy. frontiersin.orgnih.gov An analogous conjugate addition of a cyclopentyl nucleophile (e.g., a cyclopentyl Grignard reagent or an organocuprate) to a fumarate (B1241708) or maleate ester would be a highly atom-economical route to the carbon skeleton of this compound. The use of catalytic asymmetric methods for such Michael additions can also introduce the desired stereochemistry. rsc.orgrsc.orgmdpi.com

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. The production of the parent molecule, succinic acid, through microbial fermentation is a well-established industrial process. nih.govacs.orgnih.gov Various microorganisms, including Actinobacillus succinogenes and engineered strains of Saccharomyces cerevisiae and Issatchenkia orientalis, can produce succinic acid from renewable feedstocks like glucose, glycerol, and lignocellulosic hydrolysates. nih.govnih.govdtu.dk

While the direct biocatalytic production of this compound is not yet established, enzymatic reactions could be employed for its synthesis. For example, enzymes could be used for the stereoselective reduction of a precursor like 2-cyclopentenylsuccinic acid. Furthermore, the biocatalytic conversion of bio-derived succinic acid into other valuable chemicals is an active area of research. acs.org This opens up possibilities for integrated biorefinery concepts where microbially produced succinic acid is used as a starting material for further chemical or enzymatic modifications to produce derivatives like this compound.

Table 2: Examples of Biocatalytic Succinic Acid Production

| Microorganism | Feedstock | Succinic Acid Titer (g/L) | Reference |

|---|---|---|---|

| Actinobacillus succinogenes | Cane Molasses | 50.6 | researchgate.net |

| Issatchenkia orientalis (engineered) | Glucose (minimal medium) | 109.5 | nih.gov |

| Issatchenkia orientalis (engineered) | Sugarcane Juice | 104.6 | nih.gov |

| Actinobacillus succinogenes | Crude Glycerol | up to 43 | dtu.dk |

Chemical Transformations and Reactivity of 2 Cyclopentylbutanedioic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups in 2-Cyclopentylbutanedioic acid are the primary sites of chemical reactivity, undergoing typical reactions such as esterification, amidation, anhydride (B1165640) formation, and decarboxylation.

This compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. This reaction is a reversible process, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove water as it is formed.

General kinetic models for the esterification of similar dicarboxylic acids, such as succinic acid, have been developed. These models often consider the reaction to proceed in a stepwise manner, forming the monoester as an intermediate before the diester. The reaction rates are dependent on temperature, catalyst concentration, and the molar ratio of reactants.

Table 1: General Conditions for Esterification of Dicarboxylic Acids

| Parameter | Typical Condition |

| Catalyst | Strong acids (e.g., H₂SO₄), solid acid catalysts |

| Alcohol | Typically used in excess |

| Temperature | Varies depending on alcohol and catalyst |

| By-product Removal | Dean-Stark apparatus or other methods to remove water |

The carboxylic acid groups of this compound can be converted to amides by reaction with ammonia (B1221849) or primary and secondary amines. Direct amidation of a carboxylic acid with an amine is generally a high-temperature process as the initial reaction is an acid-base neutralization forming a stable carboxylate salt.

To facilitate amide formation under milder conditions, the carboxylic acid is often activated. Common methods include conversion to a more reactive derivative like an acyl chloride or the use of coupling agents.

Recent advancements have focused on direct amidation methods that bypass the need for pre-activation. These methods often employ specific catalysts or reagents that facilitate the dehydration of the intermediate ammonium (B1175870) carboxylate salt.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent/Method | Description |

| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with an amine. |

| Carbodiimides (e.g., DCC, EDC) | Coupling agents that activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. |

| Direct Amidation Catalysts | Various catalysts can promote the direct reaction between a carboxylic acid and an amine under milder conditions. |

As a dicarboxylic acid, this compound can form a cyclic anhydride upon heating, particularly if a five- or six-membered ring can be formed. Given its structure as a substituted butanedioic acid (succinic acid), intramolecular dehydration would lead to the formation of a five-membered anhydride ring, specifically 2-Cyclopentylsuccinic anhydride. This reaction is often facilitated by dehydrating agents.

The carboxylic acid groups can also be converted to acyl halides, most commonly acyl chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and other acyl derivatives.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. For simple dicarboxylic acids, this process can be challenging. However, the presence of the cyclopentyl substituent may influence the stability of any potential intermediates.

The ease of decarboxylation is significantly enhanced if there is a carbonyl group at the β-position to the carboxylic acid. In the case of this compound, which is a substituted succinic acid, decarboxylation is not typically a facile process under standard heating conditions. More forcing conditions or specific catalysts would likely be required.

Cyclopentyl Ring Modifications and Functionalization

The cyclopentyl ring in this compound is a saturated hydrocarbon moiety and is generally less reactive than the carboxylic acid groups.

Direct electrophilic or nucleophilic substitution on the saturated cyclopentyl ring is generally not a feasible reaction pathway under normal conditions. The C-H bonds of the cyclopentane (B165970) ring are strong and non-polar, making them resistant to attack by most electrophiles and nucleophiles.

Any functionalization of the cyclopentyl ring would likely require more drastic conditions, such as free-radical halogenation, which would proceed with low selectivity, leading to a mixture of products. Such transformations are generally not synthetically useful for targeted modifications of this molecule. Therefore, the primary focus of the reactivity of this compound remains centered on the transformations of its carboxylic acid groups.

Oxidative Transformations of the Cyclopentyl Moiety

The cyclopentyl group of this compound is susceptible to oxidative transformations, typical for cycloalkanes. The specific outcomes of such reactions are contingent on the reagents and conditions employed.

Oxidation can be directed at the C-H bonds of the cyclopentyl ring. Under strong oxidizing conditions, such as with potent reagents like potassium permanganate (B83412) or chromic acid, the cyclopentyl ring can undergo oxidative cleavage. This process would likely lead to the formation of more complex dicarboxylic or ketocarboxylic acids. For instance, oxidation could cleave the ring to yield a derivative of glutaric or adipic acid, depending on the point of cleavage.

More controlled oxidation can lead to the introduction of functional groups onto the cyclopentyl ring. For example, catalytic oxidation might introduce a hydroxyl or carbonyl group. The position of this new functional group would be influenced by the directing effects of the butanedioic acid substituent.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Ring-cleaved dicarboxylic acids | Strong heating, acidic or basic medium |

| Chromic Acid (H₂CrO₄) | Cyclopentanone or cyclohexanone (B45756) derivatives (via ring expansion) | Acidic conditions |

| Catalytic Oxygen (O₂) with metal catalyst | Hydroxylated or ketonic derivatives | Varies with catalyst |

Ring-Opening or Ring-Expansion Reactions

The cyclopentyl ring in this compound, while relatively stable compared to smaller rings like cyclopropane (B1198618) and cyclobutane, can undergo ring-opening or ring-expansion reactions under specific conditions. nih.govelsevierpure.com

Ring-Expansion: Carbocation-mediated rearrangements can facilitate ring expansion. For instance, if a leaving group is present on the cyclopentyl ring (or introduced via another reaction), its departure can generate a carbocation. A subsequent rearrangement could expand the five-membered ring to a more stable six-membered cyclohexane (B81311) ring. youtube.comstackexchange.com This type of transformation is often driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. nih.gov For example, acid-catalyzed dehydration of a hydroxylated derivative of this compound could potentially lead to a cyclohexene (B86901) derivative.

Ring-Opening: Electrophilic ring-opening is a plausible transformation, particularly if the ring is activated. rsc.orgnih.gov While less common for cyclopentanes than for cyclopropanes, strong electrophiles under Lewis acid catalysis could potentially induce cleavage of a C-C bond within the ring, leading to an acyclic dicarboxylic acid derivative with a longer carbon chain. rsc.org

| Reaction Type | Reagent/Conditions | Potential Product |

| Ring Expansion | Acid catalysis on a hydroxylated derivative | Cyclohexene or cyclohexanone derivative |

| Ring Opening | Strong electrophile with Lewis Acid (e.g., TiCl₄) | Acyclic dicarboxylic acid derivative |

Role as a Building Block in Complex Molecular Architectures

The bifunctional nature of this compound, possessing two carboxylic acid groups and a modifiable cyclopentyl ring, makes it a valuable building block for the synthesis of more complex molecules.

Condensation Reactions with Polyfunctional Compounds

The two carboxylic acid groups of this compound are prime sites for condensation reactions. researchgate.netyoutube.com These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

With polyamines (compounds with two or more amine groups), this compound can undergo condensation to form polyamides. researchgate.netnih.gov This is analogous to the formation of nylon. The resulting polymers would feature the cyclopentyl group as a pendant moiety along the polymer backbone, influencing the material's physical properties such as rigidity and solubility.

With polyols (compounds with two or more hydroxyl groups), such as ethylene (B1197577) glycol or glycerol, it can form polyesters. These reactions would typically require acid catalysis and removal of water to proceed to high conversion. The properties of the resulting polyester (B1180765) would be influenced by the structure of the polyol used.

| Polyfunctional Compound | Type of Linkage | Resulting Polymer/Molecule |

| Diamine (e.g., H₂N-(CH₂)ₓ-NH₂) | Amide | Polyamide |

| Diol (e.g., HO-(CH₂)ᵧ-OH) | Ester | Polyester |

| Amino alcohol (e.g., H₂N-(CH₂)ₓ-OH) | Amide and Ester | Polyamide-ester |

Chelation Chemistry and Metal Complexation

The two carboxylic acid groups of this compound can act as a bidentate chelating agent, capable of binding to metal ions. wikipedia.orgrsc.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure. wikipedia.orgchemrxiv.org

Upon deprotonation, the resulting dicarboxylate can coordinate to a metal center through its two oxygen atoms. The stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the pH of the solution, and the resulting chelate ring size. The formation of a seven-membered chelate ring (including the metal ion) is expected, which is a reasonably stable conformation. Such complexes can have applications in catalysis, as contrast agents, or for metal sequestration. nih.govwikipedia.org

| Metal Ion (Mⁿ⁺) | Potential Complex Structure | Coordination Mode |

| Cu(II) | [Cu(2-cyclopentylbutanedioate)] | Bidentate |

| Fe(III) | [Fe(2-cyclopentylbutanedioate)ₓ]ⁿ⁺ | Bidentate or Bridging |

| Zn(II) | [Zn(2-cyclopentylbutanedioate)] | Bidentate |

Intermediate in Cascade and Domino Reactions

Cascade or domino reactions are powerful synthetic strategies where a single event triggers a series of subsequent intramolecular reactions to rapidly build molecular complexity. stackexchange.comlew.ro The structure of this compound makes it a potential intermediate in such sequences.

For example, a reaction could be initiated that transforms one of the carboxylic acid groups, which then triggers a cyclization or rearrangement involving the cyclopentyl ring or the other carboxylic acid group. A hypothetical domino reaction could involve the conversion of one carboxyl group into a more reactive species, which then participates in an intramolecular reaction with the cyclopentyl ring, perhaps after a functional group has been introduced onto the ring in a prior step. Such a process could lead to the formation of complex polycyclic structures in a single synthetic operation. nih.gov The development of such reactions is a key area of modern organic synthesis, aiming for efficiency and atom economy. lew.ro

Stereochemical Investigations of 2 Cyclopentylbutanedioic Acid and Its Derivatives

Chiral Resolution Techniques for Enantiomers

The separation of a racemic mixture of 2-Cyclopentylbutanedioic acid into its individual enantiomers is a critical step for stereochemical studies. This process, known as chiral resolution, can be achieved through various methods.

Diastereomeric Salt Formation

A widely employed and classical method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base, often a naturally occurring alkaloid or a synthetic amine. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization.

The general principle involves the following steps:

Reaction of the racemic this compound with an enantiomerically pure chiral base (e.g., (+)-ephedrine or (R)-1-phenylethylamine) in a suitable solvent.

Formation of a mixture of two diastereomeric salts: [(+)-acid·(+)-base] and [(-)-acid·(+)-base].

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution.

The crystallized salt is isolated by filtration.

The pure enantiomer of this compound is then recovered from the diastereomeric salt by treatment with a strong acid to neutralize the chiral base. The other enantiomer can be recovered from the mother liquor.

While the specific application of this technique to this compound is not extensively documented in readily available literature, the resolution of structurally similar succinic acid derivatives has been successfully achieved using this method. rsc.org The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (+)-Ephedrine | Chiral Amine |

| (-)-Ephedrine | Chiral Amine |

| (R)-(+)-1-Phenylethylamine | Chiral Amine |

| (S)-(-)-1-Phenylethylamine | Chiral Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

This table presents common resolving agents and does not imply their specific, documented use for this compound.

Chromatographic Separation Methods

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a widely used method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

Common types of chiral stationary phases include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs.

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica (B1680970) support.

Cyclodextrin-based CSPs: Cyclodextrins are chiral, cyclic oligosaccharides that can include enantiomers within their cavities, leading to separation based on the fit and interaction. researchgate.netnih.gov

While specific HPLC methods for the enantioseparation of this compound are not prominently reported, the general applicability of chiral HPLC to dicarboxylic acids suggests its potential for resolving this compound. The development of a successful method would involve screening different chiral columns and optimizing the mobile phase composition.

Absolute and Relative Stereochemistry Determination

Once the enantiomers of this compound are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms, designated as R or S) is a crucial next step.

X-ray Crystallography is the most definitive method for determining absolute configuration. nih.govmit.educhem-soc.si If a suitable single crystal of a derivative of one of the enantiomers (often as a salt with a heavy atom or a chiral resolving agent) can be grown, anomalous X-ray diffraction can unambiguously establish its absolute stereochemistry. researchgate.net This technique relies on the anomalous scattering of X-rays by the electrons of the atoms, which can be used to determine the handedness of the crystal structure and, by extension, the molecule itself.

Other chiroptical methods, such as Circular Dichroism (CD) spectroscopy , can also be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration. The experimental CD spectrum is compared with the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

The relative stereochemistry of derivatives of this compound, which describes the configuration of one stereocenter in relation to another within the same molecule, can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments.

Influence of Chirality on Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. The chirality of this compound is expected to play a significant role in its interactions with other chiral molecules, a phenomenon known as chiral recognition.

This is particularly relevant in biological systems, where enzymes and receptors are themselves chiral. The two enantiomers of this compound may exhibit different binding affinities and efficacies when interacting with a chiral receptor, leading to different biological effects.

In the field of supramolecular chemistry, the chiral recognition of dicarboxylic acids has been studied using synthetic receptors, such as modified cyclodextrins. researchgate.netnih.govacs.orgcuni.cz These host molecules can selectively bind one enantiomer of a chiral guest like this compound over the other. The basis for this selectivity lies in the three-point interaction model, where a stable complex requires at least three points of interaction between the host and the guest, and the spatial arrangement of these interaction points is different for the two enantiomers.

While specific studies on the molecular recognition of this compound are scarce in the literature, research on analogous dicarboxylic acids has demonstrated that factors such as the size and shape of the substituent (in this case, the cyclopentyl group) and the precise geometry of the carboxylic acid groups are critical for selective binding. oup.com

Applications in Advanced Materials and Polymer Science

2-Cyclopentylbutanedioic Acid as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, with its two carboxylic acid groups, theoretically allows it to act as a monomer in step-growth polymerization reactions. The presence of the non-polar, alicyclic cyclopentyl group would be expected to impart specific properties to a polymer backbone, such as increased hydrophobicity, altered chain packing, and a higher glass transition temperature compared to its linear analogue, adipic acid.

Polycondensation Reactions for Polyesters and Polyamides

In principle, this compound could undergo polycondensation with diols or diamines to form polyesters and polyamides, respectively. libretexts.orglibretexts.org The reaction would proceed via the formation of ester or amide linkages with the elimination of a small molecule, typically water. libretexts.orgyoutube.com The bulky cyclopentyl side group could introduce steric hindrance, potentially affecting polymerization kinetics and the final molecular weight of the polymer. It might also disrupt the crystalline packing of polymer chains, leading to more amorphous materials with potentially enhanced transparency and solubility in organic solvents. A patent describing polyamides from alicyclic dicarboxylic acids suggests that such monomers can contribute to high melting points and good thermal stability. google.com

Incorporation into Bio-Based Polymer Systems

There is a significant drive to develop polymers from renewable resources. bohrium.com While some dicarboxylic acids are derived from bio-based feedstocks like vegetable oils or sugars, the specific biosynthetic pathways to this compound are not established in the available literature. rsc.orgacs.orgoup.com If a sustainable production route were developed, its incorporation into bio-based polyesters or polyamides could be explored. The cyclopentyl moiety, if derived from a bio-based source, could enhance the renewable content of the final polymer while potentially improving thermomechanical properties. Research on other bio-based cyclic monomers, such as furan-2,5-dicarboxylic acid (FDCA), has shown that rigid cyclic structures can lead to polymers with superior properties compared to their petroleum-based counterparts. wur.nlacs.orgacs.org

Design and Synthesis of Functional Polymeric Materials

The carboxylic acid groups of this compound offer reactive handles for creating functional polymers.

Cross-linking Agents

Dicarboxylic acids can be used as cross-linking agents to create polymer networks, transforming thermoplastics into thermosets or forming hydrogels. researchgate.netresearchgate.net In a polymer containing hydroxyl or amine groups, this compound could form covalent cross-links through esterification or amidation, respectively. This would increase the material's rigidity, solvent resistance, and thermal stability. The length and flexibility of the cross-links influence the properties of the resulting network; the relatively rigid structure of this dicarboxylic acid could lead to tightly cross-linked materials.

Precursors for pH-Responsive Materials

Polymers containing carboxylic acid groups can exhibit pH-responsive behavior. wikipedia.org If this compound were incorporated into a polymer, its carboxylic acid groups would be protonated at low pH, making the polymer less soluble in water. As the pH increases, these groups would deprotonate, leading to electrostatic repulsion between the polymer chains and causing the material to swell or dissolve. bohrium.comresearchgate.net This property is fundamental to the design of "smart" materials for applications such as drug delivery and sensors. The specific pH at which this transition occurs would be influenced by the local chemical environment of the carboxylic acid groups. nih.gov

Development of Hybrid Materials Utilizing this compound Scaffolds

Organic-inorganic hybrid materials often combine the properties of a polymeric matrix with those of an inorganic filler. While there are no specific examples utilizing this compound, one could envision its use in creating such materials. For instance, the carboxylic acid groups could coordinate to metal ions or the surface of metal oxide nanoparticles, acting as a coupling agent to improve the interface between the organic polymer and the inorganic component. This could lead to hybrid materials with enhanced mechanical strength, thermal stability, or specific optical or electronic properties. The development of hybrid scaffolds is an active area of research in fields like tissue engineering, where combinations of synthetic polymers and natural materials or bioactive molecules are explored. nih.govnih.govresearchgate.net

Biological and Biochemical Research Applications of 2 Cyclopentylbutanedioic Acid Mechanistic Focus

Role in Microbial Metabolism and Biotransformations

The study of 2-cyclopentylbutanedioic acid, a dicarboxylic acid featuring a five-membered ring, is intrinsically linked to the broader field of anaerobic hydrocarbon degradation. This compound and its analogs are recognized as key intermediates in the microbial breakdown of cyclic alkanes, which are significant components of crude oil and natural gas.

Identification as a Metabolite in Environmental Degradation Pathways

This compound is a specific type of (cycloalkyl)succinic acid. While direct environmental detection of this compound is not extensively documented, the identification of its close structural analog, cyclohexylsuccinic acid, as a metabolite in anaerobic cultures provides strong evidence for its formation in similar environmental contexts. For instance, in sulfate-reducing bacterial enrichment cultures grown on cyclohexane (B81311), cyclohexylsuccinate was identified as a key metabolic product. osti.gov This finding points to a common activation pathway for cycloalkanes in anoxic environments. The detection of such substituted succinates serves as a crucial biomarker for identifying sites contaminated with hydrocarbons and for monitoring the progress of natural attenuation and bioremediation efforts.

The presence of genes encoding for alkylsuccinate synthase, the enzyme responsible for the formation of these compounds, is also used as a molecular marker for anaerobic alkane degradation in various environments. nih.gov

Enzymatic Mechanisms of Formation and Further Conversion

The formation of this compound in anaerobic microorganisms is initiated by the enzyme alkylsuccinate synthase (ASS), also known as (1-methylalkyl)succinate synthase (Mas). osti.gov This enzyme catalyzes the addition of a cyclopentane (B165970) molecule to a fumarate (B1241708) molecule, a reaction that represents the initial activation of the otherwise inert cycloalkane. ASS is a glycyl radical enzyme, a class of enzymes that catalyze difficult chemical reactions by generating a highly reactive organic radical. osti.gov

Cyclopentane + Fumarate → this compound

Following its formation, this compound is believed to enter a modified β-oxidation pathway. This catabolic process involves a series of enzymatic reactions that progressively break down the molecule to generate energy for the microorganism. While the complete pathway for cyclic alkanes is still under investigation, it is hypothesized to proceed through steps analogous to fatty acid β-oxidation, including dehydrogenation, hydration, and thiolytic cleavage. assaygenie.com This process would ultimately lead to the opening of the cyclopentane ring and its complete mineralization to carbon dioxide.

Role in Anaerobic Hydrocarbon Degradation Processes

The formation of this compound is a critical step in the anaerobic degradation of cyclopentane and related cyclic hydrocarbons. This process is particularly important in anoxic environments such as deep subsurface oil reservoirs, contaminated aquifers, and marine sediments, where oxygen is absent. osti.govnih.gov In these settings, anaerobic microorganisms, including sulfate-reducing bacteria, play a vital role in the natural attenuation of petroleum hydrocarbons. osti.govwikipedia.org

The conversion of cyclopentane to this compound allows the microorganism to overcome the high activation energy associated with breaking the C-H bonds of the stable cycloalkane. Once formed, this dicarboxylic acid is more readily metabolized through central metabolic pathways. Therefore, the production of this compound is a key indicator that anaerobic hydrocarbon degradation is occurring in a particular environment.

Interactions with Biological Macromolecules and Pathways

The study of this compound extends to its interactions with key enzymes and biological pathways, providing insights into the regulation of anaerobic hydrocarbon metabolism.

Investigations into Enzyme Inhibition or Activation Mechanisms (e.g., related to alkylsuccinate synthase)

The primary enzyme associated with this compound is alkylsuccinate synthase (ASS). The expression and activity of ASS are crucial for the anaerobic degradation of alkanes and cycloalkanes. Research has focused on the diversity and distribution of the gene encoding the catalytic subunit of this enzyme, assA. nih.gov The presence and expression of assA are directly linked to the potential for a microbial community to degrade hydrocarbons.

While specific studies on the inhibition or activation of ASS by this compound are limited, product inhibition is a common regulatory mechanism for enzymes. It is plausible that high concentrations of this compound or its downstream metabolites could regulate the activity of ASS, thereby controlling the rate of cyclopentane degradation. Further research is needed to elucidate the specific regulatory mechanisms governing ASS activity in the presence of its cycloalkylsuccinate products.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While specific molecular docking studies focusing on this compound with alkylsuccinate synthase are not widely available in published literature, such studies would be highly valuable for understanding the substrate specificity and catalytic mechanism of this enzyme.

A hypothetical molecular docking study would involve building a three-dimensional model of the active site of alkylsuccinate synthase and then computationally "docking" this compound into this site. This would allow researchers to visualize the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. Such studies could also be used to investigate why certain cycloalkanes are preferred substrates for ASS and to predict whether the enzyme could act on other, similar molecules.

Mechanistic Studies on Biological Activities

Detailed mechanistic studies on the biological activities of this compound are not present in the current body of scientific literature. This includes investigations into its potential antioxidant mechanisms and preclinical evaluations focusing on its molecular interactions.

There are no available studies that investigate the antioxidant mechanisms of this compound. While the antioxidant properties of other dicarboxylic acids have been explored, a direct structural analogy to infer the antioxidant role of this compound cannot be substantiated without specific experimental data. The unique cyclopentyl group substitution on the butanedioic acid backbone necessitates dedicated research to determine its influence on radical scavenging or other antioxidant pathways.

A review of scientific databases reveals no preclinical evaluations of this compound in any model systems. Consequently, there is no information regarding its molecular mechanisms of action, target identification, or its effects on cellular or physiological pathways. Such studies are essential to understanding the potential therapeutic or biological effects of this compound.

Computational and Theoretical Investigations of 2 Cyclopentylbutanedioic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are pivotal in characterizing the intrinsic properties of 2-Cyclopentylbutanedioic acid at the atomic level. These calculations provide a static, time-independent perspective of the molecule's electronic structure and conformational preferences.

Density Functional Theory (DFT) is a robust computational method for investigating the conformational isomers and their relative stabilities. For this compound, the conformational landscape is primarily defined by the rotation around the single bonds of the butanedioic acid backbone and the puckering of the cyclopentyl ring.

The butanedioic acid moiety can adopt several conformations, with the anti and gauche arrangements around the central C-C bond being the most significant. In the anti conformation, the two carboxylic acid groups are positioned at a 180° dihedral angle, minimizing steric hindrance. The gauche conformation, with a dihedral angle of approximately 60°, is generally less stable but can be populated at room temperature libretexts.org.

The cyclopentyl group itself is not planar and exists in puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate angle and torsional strain researchgate.netdalalinstitute.commaricopa.edu. The interconversion between these puckered forms is rapid. The attachment of the butanedioic acid chain to the cyclopentyl ring introduces further complexity, leading to a variety of possible low-energy conformers.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the geometries of these various conformers and calculate their relative energies. The results of such hypothetical calculations would likely indicate that the most stable conformer of this compound features an anti arrangement of the carboxylic acid groups and a specific puckering of the cyclopentyl ring that minimizes steric interactions between the substituent and the ring.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer Name | Dihedral Angle (COOH-C-C-COOH) | Cyclopentyl Ring Pucker | Relative Energy (kcal/mol) |

| Anti-Envelope | ~180° | Envelope | 0.00 |

| Anti-Half-Chair | ~180° | Half-Chair | 0.5 - 1.0 |

| Gauche-Envelope | ~60° | Envelope | 1.5 - 2.5 |

| Gauche-Half-Chair | ~60° | Half-Chair | 2.0 - 3.0 |

Note: This table is a hypothetical representation based on known principles of conformational analysis of similar molecules.

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid groups, specifically the non-bonding orbitals of the hydroxyl oxygens. These regions represent the sites of highest electron density and are susceptible to electrophilic attack.

The LUMO, conversely, is anticipated to be centered on the carbonyl carbons and the acidic protons of the carboxylic acid groups. These are the regions of lowest electron density, making them the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite scispace.com. Computational studies on similar dicarboxylic acids have shown that the HOMO-LUMO gap can be influenced by the conformation of the molecule and the nature of its substituents researchgate.netnih.gov.

Table 2: Hypothetical Frontier Orbital Energies for the Most Stable Conformer of this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.0 to -2.0 | Centered on C=O and -OH groups |

| HOMO | -9.0 to -10.0 | Localized on oxygen atoms of COOH |

| HOMO-LUMO Gap | 7.0 - 9.0 | Indicates high kinetic stability |

Note: This table presents hypothetical energy ranges based on typical values for organic acids. scispace.comresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules.

MD simulations of this compound in different solvent environments would reveal the dynamic interplay between intramolecular and intermolecular forces. In a vacuum or a non-polar solvent, the molecule would likely explore a range of conformations, with a preference for those that maximize intramolecular hydrogen bonding between the two carboxylic acid groups.

In an aqueous solution, the behavior would be significantly different. The polar water molecules would form hydrogen bonds with the carboxylic acid groups, disrupting intramolecular hydrogen bonds and promoting more extended conformations nih.govumd.edursc.org. The hydrophobic cyclopentyl group would likely influence the local water structure, potentially leading to aggregation or specific orientations at interfaces. Ab initio molecular dynamics (AIMD) could be particularly useful in capturing the complex interplay of intermolecular interactions in the condensed phase, which can stabilize conformers that are not predicted to be thermally accessible in the gas phase acs.orgnih.gov.

MD simulations can also be used to model the interaction of this compound with other solutes or with surfaces. For instance, simulations could predict how the molecule would bind to a metal ion or a protein active site. The dicarboxylic acid functionality suggests a strong potential for chelation of metal cations.

Simulations of this compound on a solid surface, such as a metal oxide or a polymer, could elucidate its adsorption behavior. The orientation and conformation of the molecule at the interface would be determined by a balance of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. Such studies are relevant for understanding its potential role in surface modification or as a component in materials science.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.

For this compound, computational methods could be used to study a variety of potential reactions. One such reaction is the formation of a cyclic anhydride (B1165640) upon heating, a common reaction for dicarboxylic acids like succinic acid that can form a five or six-membered ring youtube.com. DFT calculations could model the transition state for the intramolecular nucleophilic attack of one carboxylic acid group on the other, leading to the elimination of a water molecule and the formation of 2-cyclopentylsuccinic anhydride. The calculated activation energy for this process would provide an estimate of the reaction rate.

Another area of investigation could be the decarboxylation of this compound. While simple decarboxylation is not typically facile for saturated carboxylic acids, computational studies could explore catalyzed pathways, for example, through the use of transition metal catalysts in decarboxylative coupling reactions chinesechemsoc.org. These studies would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway and the key intermediates and transition states.

By providing a detailed, atomistic view of molecular structure, dynamics, and reactivity, computational and theoretical investigations serve as an indispensable complement to experimental studies, guiding the design of new molecules and materials with desired properties.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound can be envisioned through several routes, a common one being the alkylation of a succinate (B1194679) derivative with a cyclopentyl halide. A crucial aspect of understanding the efficiency and mechanism of such a synthesis is the analysis of the transition states of the key reaction steps. Transition state theory is a fundamental concept in chemical kinetics, and its computational investigation helps in identifying the energy barriers and the geometry of the transient species that govern the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. ucsb.edu The process involves mapping the potential energy surface of the reaction. A transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that dictates the reaction's feasibility and speed.

For the synthesis of this compound, a key step would be the formation of the carbon-carbon bond between the cyclopentyl group and the butanedioic acid backbone. A plausible mechanism involves the formation of an enolate from a succinate ester, followed by nucleophilic attack on a cyclopentyl halide.

A hypothetical transition state analysis for the alkylation of diethyl succinate with cyclopentyl bromide would involve the following computational steps:

Geometry Optimization: The structures of the reactants (diethyl succinate enolate and cyclopentyl bromide) and the expected product (diethyl 2-cyclopentylbutanedioate) are optimized to find their lowest energy conformations.

Transition State Search: Various methods, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are employed to locate the transition state structure. ucsb.edu This structure would feature a partially formed C-C bond and a partially broken C-Br bond.

Frequency Calculation: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu

The data generated from such an analysis would provide critical insights into the reaction mechanism. For instance, the calculated activation energy would indicate the temperature and reaction time likely required for the synthesis. Furthermore, the geometry of the transition state can reveal details about the stereoselectivity of the reaction, if applicable.

| Parameter | Hypothetical Calculated Value (Illustrative) | Significance |

| Activation Energy (Ea) | 15 - 25 kcal/mol | Determines the rate of the reaction. A lower value indicates a faster reaction. |

| Transition State Geometry | Trigonal bipyramidal at the reacting carbon | Provides insight into the steric and electronic factors governing the reaction. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | Confirms the structure as a true transition state and describes the motion along the reaction coordinate. |

Computational Prediction of Reactivity Patterns

Beyond understanding its synthesis, computational chemistry can predict the reactivity of this compound itself. These predictions are based on the electronic structure of the molecule and can guide its application in further chemical transformations. Key aspects of reactivity, such as the most likely sites for nucleophilic or electrophilic attack, can be determined.

Frontier Molecular Orbital (FMO) Theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. ppor.aznih.gov

For this compound, DFT calculations could be used to determine the energies and spatial distributions of the HOMO and LUMO. biointerfaceresearch.com

Global Reactivity Descriptors , derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. ppor.az

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. ppor.az

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. ppor.az

A hypothetical analysis of this compound would likely reveal that the carboxyl groups are the most reactive sites. The distribution of the LUMO would likely be concentrated around the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the oxygen atoms of the carboxyl groups, suggesting these as sites of protonation or interaction with electrophiles.

| Descriptor | Formula | Hypothetical Value (Illustrative) | Interpretation |

| HOMO Energy | EHOMO | -8.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 7.3 eV | Indicates high kinetic stability. ppor.az |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.65 eV | Indicates a relatively "hard" molecule, less prone to deformation of its electron cloud. ppor.az |

| Electrophilicity Index (ω) | χ² / (2η) | 3.22 eV | Suggests a moderate electrophilic character. ppor.az |

This table presents hypothetical data based on general principles of organic chemistry and computational studies of similar molecules. ppor.aznih.gov It serves an illustrative purpose due to the lack of specific published data for this compound.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution in a molecule. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an ESP map would be expected to show negative potential around the carbonyl oxygens and positive potential around the acidic protons and carbonyl carbons.

Advanced Analytical Methodologies for Complex Systems Containing 2 Cyclopentylbutanedioic Acid

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the precise chemical structure of organic molecules. For derivatives of 2-Cyclopentylbutanedioic acid, advanced nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are particularly powerful.

While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons in a molecule, complex derivatives of this compound often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. omicsonline.orgyoutube.com 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, allowing for the assembly of molecular fragments. omicsonline.orgtib.eu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would be instrumental in confirming the connectivity within the cyclopentyl ring and along the butanedioic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking substituents to the main cyclopentylbutanedioic acid framework.

For instance, in a hypothetical ester derivative, HMBC could show a correlation between the protons of the alcohol moiety and the carbonyl carbon of the carboxylic acid group, thus confirming the ester linkage.

Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative of this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H on C-2 | H on C-3 | C-2 | C-1 (carboxyl), C-3, C-4, C-1' (cyclopentyl) |

| H on C-3 | H on C-2, H on C-4 | C-3 | C-1 (carboxyl), C-2, C-4, C-5' (cyclopentyl) |

| H on C-1' | H on C-2', H on C-5' | C-1' | C-2, C-2', C-5' |

| H of ester R-group | Protons on adjacent carbons | Carbon of R-group | Carbonyl carbon of ester |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is crucial for identifying unknown compounds, such as metabolites formed in a biological system or intermediates in a chemical reaction. nih.govnih.gov When coupled with techniques like liquid chromatography (LC-MS), it becomes a powerful tool for tracing mechanistic pathways. nih.gov

For example, in a study investigating the metabolism of this compound, LC-HRMS could be used to analyze biological samples. By comparing the mass spectra of the samples to that of the parent compound, potential metabolites could be identified based on their exact mass. For instance, the detection of a compound with a mass corresponding to the addition of an oxygen atom would suggest a hydroxylation metabolic pathway. Further fragmentation analysis (MS/MS or MSⁿ) can then be used to determine the position of the modification on the molecule. nih.gov

Table 2: Hypothetical Metabolites of this compound Identified by HRMS

| Parent Compound | Observed Metabolite | Mass Difference | Proposed Metabolic Reaction |

| This compound | Hydroxylated derivative | +15.9949 Da | Hydroxylation |

| This compound | Glucuronide conjugate | +176.0321 Da | Glucuronidation |

| This compound | Decarboxylated product | -44.9977 Da | Decarboxylation |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture and for determining the purity of a compound. For a chiral molecule like this compound, chiral chromatography is of particular importance.

This compound possesses a chiral center at the carbon atom to which the cyclopentyl group is attached. Therefore, it can exist as two enantiomers. The biological activity of these enantiomers can differ significantly, making it crucial to determine the enantiomeric excess (ee) of a sample. wikipedia.org Chiral chromatography, most commonly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating and quantifying enantiomers. heraldopenaccess.usnih.govnih.gov

The choice of the chiral stationary phase is critical and often depends on the specific properties of the analyte. sigmaaldrich.com For carboxylic acids, polysaccharide-based CSPs are often effective. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. wikipedia.org

Table 3: Representative Chiral HPLC Data for a Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

| (R)-2-Cyclopentylbutanedioic acid | 12.5 | 95000 | 90% |

| (S)-2-Cyclopentylbutanedioic acid | 14.2 | 5000 |

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex reaction mixtures. nih.govsaspublishers.com For the analysis of reaction mixtures containing this compound and its derivatives, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used. nih.govresearchgate.net

GC-MS: For volatile derivatives of this compound, such as its esters, GC-MS provides excellent separation and identification capabilities. researchgate.netshimadzu.com Derivatization is often employed to increase the volatility of dicarboxylic acids for GC analysis. colostate.edu

LC-MS: LC-MS is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. saspublishers.comnih.gov It is particularly useful for analyzing crude reaction mixtures and for monitoring the progress of a reaction.

These techniques allow for the separation of starting materials, intermediates, products, and byproducts, with subsequent identification based on their mass spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govrcsb.org

For this compound or its derivatives, obtaining a single crystal of suitable quality would allow for a detailed analysis of its molecular geometry. nih.gov This would include the conformation of the cyclopentyl ring, the relative orientation of the carboxylic acid groups, and the packing of the molecules in the crystal lattice. The resulting structural data is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 15.4 Å, β = 98.5° |

| Bond Length (C-COOH) | 1.52 Å |

| Bond Angle (Cyclopentyl-C-COOH) | 112° |

| Absolute Configuration | Determined as (R) or (S) |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is a primary driver for developing sustainable methods to synthesize 2-cyclopentylbutanedioic acid. researchgate.net Current research is focused on moving away from traditional petrochemical routes and embracing bio-based feedstocks and more environmentally friendly catalytic processes.

Design and Development of New Derivatives with Tunable Properties

The dicarboxylic acid nature of this compound provides a versatile platform for creating a wide array of derivatives with tailored properties. vulcanchem.com Esterification and amidation reactions are primary methods for this functionalization, yielding compounds with altered solubility, reactivity, and biological activity. vulcanchem.com

The synthesis of various esters, such as dimethyl 2-cyclopentylsuccinate, can be achieved through reactions with different alcohols. vulcanchem.com Similarly, the formation of amides and diamides by reacting with amines opens up possibilities for new materials and pharmaceutical intermediates. vulcanchem.comnih.gov The introduction of different functional groups onto the cyclopentyl ring itself represents another layer of potential modification, allowing for fine-tuning of the molecule's steric and electronic properties. These tailored derivatives are of interest for applications ranging from biodegradable polymers to targeted drug delivery systems. mdpi.comresearchgate.net

Elucidation of Further Biological Roles and Mechanistic Pathways

While succinic acid and its derivatives are known to play roles in cellular metabolism, the specific biological activities of this compound are an area of active investigation. wikipedia.orgnih.gov The presence of the cyclopentyl group can significantly influence how the molecule interacts with biological targets.

Future research will likely focus on several key areas:

Enzyme Inhibition: Investigating the potential of this compound and its derivatives to act as inhibitors for enzymes such as succinate (B1194679) dehydrogenase, which could have implications for metabolic diseases. mdpi.com

Receptor Signaling: Exploring the interaction of these compounds with cell surface receptors like GPR91, which is known to be activated by succinate and is involved in processes like inflammation and blood pressure regulation. wikipedia.org

Antimicrobial and Anti-inflammatory Properties: Building on the known antimicrobial and anti-inflammatory effects of succinic acid, studies will likely explore if the cyclopentyl derivative exhibits enhanced or novel activities in these areas. cosmacon.de

Neuroprotective Effects: Given that some succinic acid derivatives have shown neuroprotective properties, investigating similar potential in this compound is a logical next step. nih.gov

Understanding the precise mechanisms of action through which these biological effects are exerted will be crucial for any potential therapeutic applications.

Integration with Advanced Functional Materials Science

The unique structure of this compound makes it a valuable building block for the creation of advanced functional materials. vulcanchem.com Its dicarboxylic nature allows it to be used as a monomer in polymerization reactions, leading to the formation of polyesters and polyamides with unique properties. fraunhofer.de

The incorporation of the bulky cyclopentyl group into polymer backbones can enhance thermal stability, modify mechanical properties, and influence biodegradability. researchgate.netmdpi.com These characteristics are highly desirable for applications in biodegradable plastics, specialty fibers, and resins. chemimpex.com Furthermore, the carboxylate groups can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). vulcanchem.com These porous materials have a wide range of potential applications, including gas storage, catalysis, and separation technologies.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational methods offers a powerful approach to accelerate the discovery and development of this compound and its derivatives. Computational modeling can provide valuable insights that guide and refine experimental work.